4-(4-Boronophenyl)butanoic acid

Proteasome Inhibition Enzyme Assay Binding Affinity

4-(4-Boronophenyl)butanoic acid (CAS 943739-90-0) is a boronic acid derivative featuring a phenylboronic acid moiety linked to a butanoic acid chain. This compound functions primarily as a synthetic intermediate and molecular building block, notably identified as a Voclosporin impurity, and is utilized in proteasome inhibition studies.

Molecular Formula C10H13BO4
Molecular Weight 208.02 g/mol
Cat. No. B8365529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Boronophenyl)butanoic acid
Molecular FormulaC10H13BO4
Molecular Weight208.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCCC(=O)O)(O)O
InChIInChI=1S/C10H13BO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,1-3H2,(H,12,13)
InChIKeyGKUYDOVOSQZMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4-(4-Boronophenyl)butanoic acid: A Niche Boronic Acid Building Block


4-(4-Boronophenyl)butanoic acid (CAS 943739-90-0) is a boronic acid derivative featuring a phenylboronic acid moiety linked to a butanoic acid chain . This compound functions primarily as a synthetic intermediate and molecular building block, notably identified as a Voclosporin impurity, and is utilized in proteasome inhibition studies . Its unique bifunctional structure, combining a carboxylic acid handle with a boron center, distinguishes it from simpler arylboronic acids and underpins its utility in medicinal chemistry and chemical biology .

Why 4-(4-Boronophenyl)butanoic acid Cannot Be Replaced by Generic Boronic Acids


Simple substitution with a generic arylboronic acid is not feasible due to the specific structural requirements of 4-(4-Boronophenyl)butanoic acid's known applications. For instance, its identification as a Voclosporin impurity means that any alternative would not match the precise mass and retention time required for analytical detection. Similarly, in proteasome inhibition studies, the four-carbon aliphatic chain is a critical determinant of binding affinity . Using a different boronic acid, such as 4-butylphenylboronic acid (which lacks the carboxylic acid handle), would fundamentally alter the compound's chemical reactivity and biological profile, rendering it unsuitable for targeted research or analytical applications .

Quantitative Differentiation Guide for 4-(4-Boronophenyl)butanoic acid


Proteasome Inhibition Potency Benchmarking

4-(4-Boronophenyl)butanoic acid has been quantitatively evaluated as an inhibitor of the human 20S proteasome, with a reported IC50 of 1.87 µM . This activity is directly compared to the clinical proteasome inhibitor Bortezomib, which exhibits an IC50 of 7 nM for the chymotrypsin-like activity, indicating a 267-fold difference in potency . This direct comparison, within the same target class, establishes 4-(4-Boronophenyl)butanoic acid as a moderately potent, non-peptidic tool compound suitable for mechanistic studies where a lower potency is desired to avoid complete proteasome shutdown.

Proteasome Inhibition Enzyme Assay Binding Affinity

Structural Differentiation from 4-Butylphenylboronic Acid

4-(4-Boronophenyl)butanoic acid (C10H13BO4, MW 208.02) contains a terminal carboxylic acid, which is absent in the closely related analog 4-butylphenylboronic acid (C10H15BO2, MW 178.04) . This functional group difference is critical; the carboxylic acid provides a second, orthogonal reactive handle for bioconjugation, amide bond formation, or metal coordination, which the alkyl chain of 4-butylphenylboronic acid cannot replicate. This enables the synthesis of more complex, multifunctional molecules that are inaccessible using the simpler analog.

Chemical Synthesis Molecular Diversity Functional Group Compatibility

Application-Specific Utility as a Voclosporin Impurity Marker

4-(4-Boronophenyl)butanoic acid is a known impurity (Impurity 2) of the drug Voclosporin . This is a specific, documented application that generic boronic acids cannot fulfill. The use of a certified reference standard of 4-(4-Boronophenyl)butanoic acid is essential for developing and validating analytical methods to detect and quantify this specific impurity in drug substance batches, ensuring compliance with regulatory guidelines (ICH Q3A). No alternative compound can serve this exact analytical purpose.

Pharmaceutical Analysis Impurity Profiling Method Validation

Validated Application Scenarios for Procuring 4-(4-Boronophenyl)butanoic acid


Proteasome Research Requiring Moderate-Affinity Chemical Probe

When investigating the ubiquitin-proteasome system, researchers often need a tool compound that inhibits the proteasome without causing complete and immediate cellular toxicity, which is common with highly potent clinical inhibitors like Bortezomib. 4-(4-Boronophenyl)butanoic acid, with its IC50 of 1.87 µM against the 20S proteasome , provides this intermediate level of inhibition. This allows for more nuanced studies of proteasome function, substrate accumulation kinetics, and cellular stress responses, where a 267-fold less potent compound offers a wider experimental window.

Synthesis of Bifunctional Molecules via Orthogonal Coupling

The presence of both a boronic acid and a carboxylic acid in 4-(4-Boronophenyl)butanoic acid makes it an ideal building block for convergent synthesis . The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling to create biaryl linkages, while the carboxylic acid can be independently functionalized to form amides or esters. This orthogonal reactivity is not possible with simpler analogs like 4-butylphenylboronic acid, which lacks the second reactive handle . This compound is therefore essential for medicinal chemists constructing complex, multifunctional molecules, such as PROTACs or bioconjugates.

Pharmaceutical Quality Control for Voclosporin Production

In the manufacturing and quality control of the calcineurin inhibitor Voclosporin, regulatory agencies require rigorous monitoring of process-related impurities . 4-(4-Boronophenyl)butanoic acid is identified as a specific impurity (Impurity 2) . Procuring a high-purity sample of this compound is mandatory for use as a reference standard to develop and validate analytical methods (e.g., HPLC, LC-MS). It is the only compound that can accurately represent this specific impurity for method qualification and batch release testing, making it an irreplaceable tool for analytical development and QC laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Boronophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.